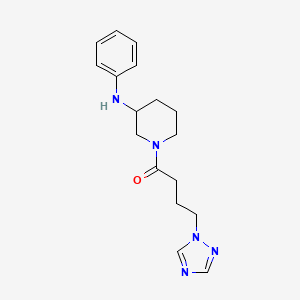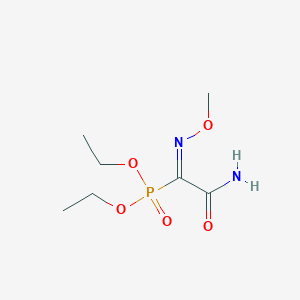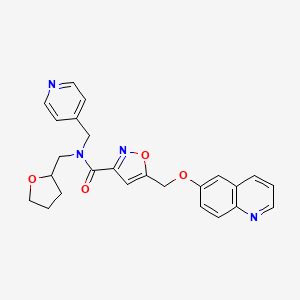
1-(3-Anilinopiperidin-1-yl)-4-(1,2,4-triazol-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Anilinopiperidin-1-yl)-4-(1,2,4-triazol-1-yl)butan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Anilinopiperidin-1-yl)-4-(1,2,4-triazol-1-yl)butan-1-one typically involves multi-step organic reactions. One possible route includes:
Formation of the piperidine ring: Starting from aniline, the piperidine ring can be synthesized through a series of cyclization reactions.
Attachment of the triazole ring: The triazole ring can be introduced via a click chemistry reaction, often involving azide and alkyne precursors.
Final coupling: The piperidine and triazole moieties are then coupled together using appropriate linkers and reaction conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Anilinopiperidin-1-yl)-4-(1,2,4-triazol-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine or triazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline or triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(3-Anilinopiperidin-1-yl)-4-(1,2,4-triazol-1-yl)butan-1-one would depend on its specific application. For instance:
Biological activity: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Chemical reactivity: The compound’s reactivity can be attributed to the presence of functional groups like the piperidine and triazole rings, which can participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Anilinopiperidin-1-yl)-4-(1,2,4-triazol-1-yl)butan-1-one: can be compared with other piperidine or triazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
1-(3-anilinopiperidin-1-yl)-4-(1,2,4-triazol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c23-17(9-5-11-22-14-18-13-19-22)21-10-4-8-16(12-21)20-15-6-2-1-3-7-15/h1-3,6-7,13-14,16,20H,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNOZRZTMSIMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCN2C=NC=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-chlorobenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6051765.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide](/img/structure/B6051769.png)
![2-[benzyl(1-pyrenylmethyl)amino]ethanol](/img/structure/B6051774.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6051776.png)
![2-methoxy-4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6051777.png)
![2-[4-(2-phenylethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6051784.png)
![ethyl 1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6051803.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]benzamide](/img/structure/B6051817.png)

![2-(4-bromo-1-naphthyl)-N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]acetohydrazide](/img/structure/B6051830.png)
![N-methyl-3-(4-oxo-3(4H)-quinazolinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6051832.png)
![2,2-dimethyl-N-[2-[1-(spiro[2.3]hexane-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]propanamide](/img/structure/B6051835.png)
